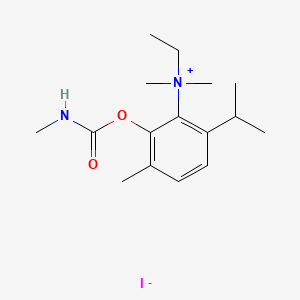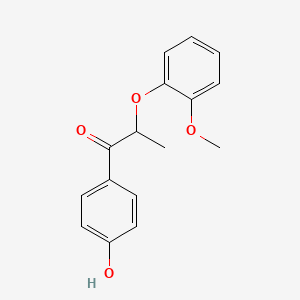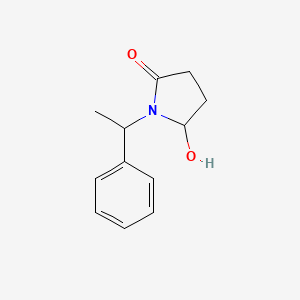
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is characterized by the presence of a hydroxy group at the 5-position and a phenylethyl group at the 1-position of the pyrrolidinone ring. Pyrrolidinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry .
Métodos De Preparación
The synthesis of 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one can be achieved through various synthetic routes. One common method involves the condensation of α,β-diketones with acetamides, followed by selective reduction and addition of an organometallic reagent to maleimides . Another approach includes the oxidation of pyrrolinones or the reaction of chalcones with isonitriles . Industrial production methods often involve multi-component reactions with solvent participation, such as the Ugi/olefination reaction .
Análisis De Reacciones Químicas
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the reagents and conditions used.
Reduction: Selective reduction of the compound can lead to the formation of different derivatives.
Substitution: The hydroxy and phenylethyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include organometallic reagents, oxidizing agents like ceric ammonium nitrate, and reducing agents . The major products formed from these reactions vary based on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various bioactive molecules.
Biology: The compound exhibits significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Industry: The compound is used in the synthesis of alkaloids and unusual β-amino acids.
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce S-phase cell cycle arrest and apoptosis in cancer cells by causing DNA damage and activating the p53 pathway . The compound’s ability to interact with enantioselective proteins also contributes to its biological activity .
Comparación Con Compuestos Similares
5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
Pyrrolidin-2-one: A simpler analog without the hydroxy and phenylethyl groups.
Pyrrolone derivatives: Compounds with a similar core structure but different substituents, exhibiting diverse biological activities.
Pyrrolidin-2,5-diones: Compounds with an additional carbonyl group, known for their pharmacological properties.
Propiedades
Número CAS |
65084-17-5 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
5-hydroxy-1-(1-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c1-9(10-5-3-2-4-6-10)13-11(14)7-8-12(13)15/h2-6,9,11,14H,7-8H2,1H3 |
Clave InChI |
DYQFVPOKBRZHKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=CC=C1)N2C(CCC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



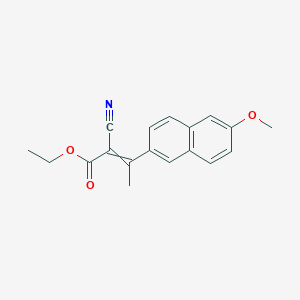

![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
![{2-[(2-Methylbutan-2-yl)peroxy]hex-5-en-3-yn-2-yl}benzene](/img/structure/B14483267.png)
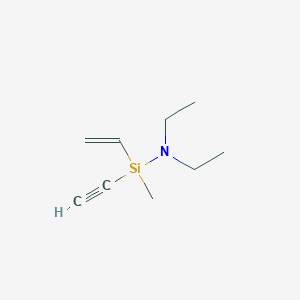
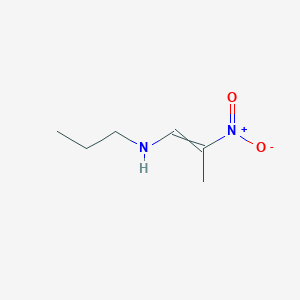
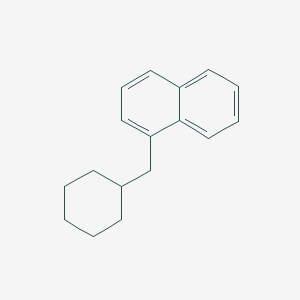
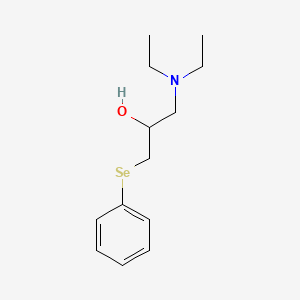
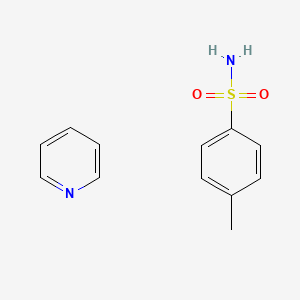
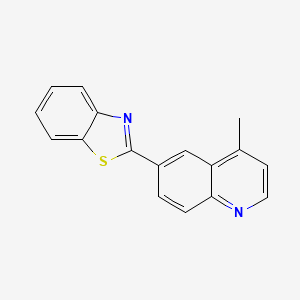
![3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine](/img/structure/B14483304.png)
